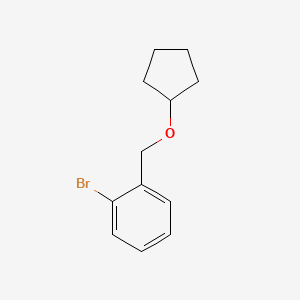

2-Bromobenzyl cyclopentyl ether

Übersicht

Beschreibung

2-Bromobenzyl cyclopentyl ether is an organic compound with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . It is used as an intermediate in various chemical reactions .

Synthesis Analysis

The synthesis of ethers like 2-Bromobenzyl cyclopentyl ether can be achieved through several methods. One common method is the Williamson Ether Synthesis, which involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . Another method is the alkoxymercuration-demercuration of an alkene . The choice of method depends on the specific requirements of the reaction and the properties of the starting materials .Molecular Structure Analysis

The molecular structure of 2-Bromobenzyl cyclopentyl ether consists of a benzyl group (a benzene ring with a CH2 group attached) bonded to a cyclopentyl group (a cyclopentane ring) through an oxygen atom . The bromine atom is attached to the benzyl group .Chemical Reactions Analysis

Ethers like 2-Bromobenzyl cyclopentyl ether can undergo several types of reactions. One common reaction is the acidic cleavage of the ether, which involves the protonation of the ether oxygen to form a good leaving group, which can then be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism . The specific pathway depends on the strong acid used and the type of substituents attached to the ether .Wissenschaftliche Forschungsanwendungen

Synthesis of Substituted Benzofurans

2-Bromobenzyl cyclopentyl ether: plays a crucial role in the synthesis of substituted benzofurans, which are valuable scaffolds for numerous natural products and pharmaceuticals. The compound can undergo various intramolecular and intermolecular C–C and/or C–O bond-forming processes, often facilitated by transition-metal catalysis or metal-free methods .

Advancement in Ether Synthesis

The compound is instrumental in the advancement of ether synthesis methodologies. It can be used in different protocols such as Williamson ether synthesis, the Mitsunobu reaction, and others. Its role in the transition from organic solvent to water-based reactions highlights its importance in developing more environmentally friendly synthesis approaches .

Electron Paramagnetic Resonance Spectroscopy

2-Bromobenzyl cyclopentyl ether: can be used as an intermediate in studies involving electron paramagnetic resonance (EPR) spectroscopy. This application is particularly relevant in catalysis research, where identifying intermediates is crucial for understanding reaction mechanisms .

Wirkmechanismus

Target of Action

The primary target of 2-Bromobenzyl cyclopentyl ether is the benzylic position of the compound . The benzylic position is a carbon atom that is directly attached to an aromatic ring, in this case, the benzyl group . This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

2-Bromobenzyl cyclopentyl ether interacts with its targets through a free radical reaction . In this reaction, a bromine atom is lost, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with N-bromosuccinimide (NBS) to form 2-Bromobenzyl cyclopentyl ether .

Biochemical Pathways

The biochemical pathway affected by 2-Bromobenzyl cyclopentyl ether involves the free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, which is resonance stabilized . The downstream effects of these reactions include the formation of new compounds through the substitution and oxidation reactions .

Pharmacokinetics

The compound’s reactivity at the benzylic position suggests that it may be readily metabolized . The impact of these properties on the bioavailability of 2-Bromobenzyl cyclopentyl ether is currently unknown.

Result of Action

The molecular and cellular effects of 2-Bromobenzyl cyclopentyl ether’s action are the formation of new compounds through free radical reactions . These reactions occur at the benzylic position, leading to the formation of succinimide and the brominated compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromobenzyl cyclopentyl ether. For instance, the rate of the free radical reactions at the benzylic position can be influenced by the presence of other reactive species in the environment . Additionally, the stability of the compound may be affected by factors such as temperature and pH .

Zukünftige Richtungen

The potential applications of 2-Bromobenzyl cyclopentyl ether in various scientific fields are currently being explored. One area of interest is the use of green solvents in place of conventional petrochemical solvents. Ethers like 2-Bromobenzyl cyclopentyl ether could potentially serve as greener alternatives due to their less harmful and less toxic properties .

Eigenschaften

IUPAC Name |

1-bromo-2-(cyclopentyloxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVSZADWECRLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)

![7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B1526787.png)

![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)

![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)

![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)